molecular formula C12H18N2O2S B13015620 tert-Butyl ((6-mercapto-4-methylpyridin-3-yl)methyl)carbamate

tert-Butyl ((6-mercapto-4-methylpyridin-3-yl)methyl)carbamate

Cat. No.: B13015620
M. Wt: 254.35 g/mol
InChI Key: OPSAMJROXCMKHK-UHFFFAOYSA-N
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Description

tert-Butyl ((6-mercapto-4-methylpyridin-3-yl)methyl)carbamate: is an organic compound with the molecular formula C12H18N2O2S and a molecular weight of 254.35 g/mol . This compound is characterized by the presence of a tert-butyl carbamate group attached to a pyridine ring substituted with a mercapto and a methyl group. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((6-mercapto-4-methylpyridin-3-yl)methyl)carbamate typically involves the reaction of 6-mercapto-4-methylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under inert conditions to prevent oxidation of the mercapto group. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The mercapto group in tert-Butyl ((6-mercapto-4-methylpyridin-3-yl)methyl)carbamate can undergo oxidation to form disulfides or sulfonic acids.

    Substitution: The pyridine ring can participate in electrophilic substitution reactions, where the methyl group can be replaced by other substituents.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Halogenating agents or other electrophiles.

    Reduction: Lithium aluminum hydride or other reducing agents.

Major Products Formed:

    Oxidation: Disulfides or sulfonic acids.

    Substitution: Various substituted pyridines.

    Reduction: Corresponding amines.

Mechanism of Action

The mechanism of action of tert-Butyl ((6-mercapto-4-methylpyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The carbamate group can also interact with enzymes that hydrolyze carbamates, leading to the release of the active pyridine derivative .

Comparison with Similar Compounds

Uniqueness: The presence of the mercapto group in tert-Butyl ((6-mercapto-4-methylpyridin-3-yl)methyl)carbamate makes it unique compared to its analogs. This functional group imparts distinct reactivity and potential biological activity, making it valuable in various research applications .

Properties

Molecular Formula

C12H18N2O2S

Molecular Weight

254.35 g/mol

IUPAC Name

tert-butyl N-[(4-methyl-6-sulfanylidene-1H-pyridin-3-yl)methyl]carbamate

InChI

InChI=1S/C12H18N2O2S/c1-8-5-10(17)13-6-9(8)7-14-11(15)16-12(2,3)4/h5-6H,7H2,1-4H3,(H,13,17)(H,14,15)

InChI Key

OPSAMJROXCMKHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=S)NC=C1CNC(=O)OC(C)(C)C

Origin of Product

United States

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